molecular formula C15H13ClN2O3 B14257702 N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide CAS No. 233759-95-0

N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B14257702
CAS No.: 233759-95-0
M. Wt: 304.73 g/mol
InChI Key: DOVFAJFRZOEATR-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetamidophenyl group and a chlorohydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 4-acetamidophenol with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzamides and quinone derivatives.

Scientific Research Applications

N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

233759-95-0

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C15H13ClN2O3/c1-9(19)17-11-3-5-12(6-4-11)18-15(21)13-8-10(16)2-7-14(13)20/h2-8,20H,1H3,(H,17,19)(H,18,21)

InChI Key

DOVFAJFRZOEATR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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